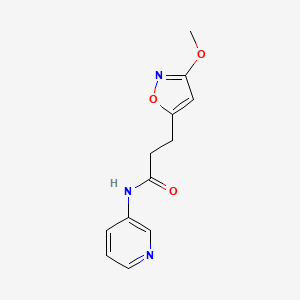

3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-3-yl)propanamide

Description

3-(3-Methoxy-1,2-oxazol-5-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic organic compound featuring a propanamide backbone linked to a 3-methoxyisoxazole ring and a pyridin-3-ylamine group. Its structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C12H13N3O3/c1-17-12-7-10(18-15-12)4-5-11(16)14-9-3-2-6-13-8-9/h2-3,6-8H,4-5H2,1H3,(H,14,16) |

InChI Key |

BBGIMXCMTZVLSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Biological Activity

3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising an oxazole ring, a pyridine moiety, and a propanamide functional group. The presence of the methoxy group on the oxazole ring enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 274.27 g/mol |

| LogP | 2.3286 |

| Polar Surface Area | 62.672 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Anticancer Activity

Preliminary studies indicate that 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-3-yl)propanamide exhibits significant anticancer properties. Research has shown that compounds with oxazole and pyridine structures can interact with various cellular pathways involved in cancer progression:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways. Flow cytometry assays have demonstrated that it can arrest cell proliferation at the G1 phase in MCF-7 breast cancer cells, leading to increased apoptosis rates .

- In Vitro Studies : In vitro evaluations against human leukemia cell lines (CEM-13, MT-4, U-937) have shown promising cytotoxic effects with IC values in the sub-micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Antibacterial Tests : Comparative studies have indicated that similar compounds exhibit varying degrees of antibacterial activity, suggesting that structural modifications can enhance efficacy against specific bacterial strains .

- Potential Applications : Given its structural features, this compound may serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.

Synthesis Methods

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-3-yl)propanamide typically involves several key steps:

- Formation of the Oxazole Ring : The initial step often includes the condensation of appropriate aldehydes and amines to form the oxazole structure.

- Pyridine Substitution : Subsequent reactions involve introducing the pyridine moiety through nucleophilic substitution.

- Final Amide Formation : The final step is the formation of the propanamide linkage via acylation reactions.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

- Study A : Investigated the cytotoxic effects on MCF-7 cells, revealing an IC value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Study B : Explored antimicrobial efficacy against various pathogens, demonstrating promising results that warrant further investigation into its mechanism of action.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Isoxazole vs. Thiazole : Replacement of the isoxazole ring with a thiazole (as in and ) introduces sulfur, which can alter electronic properties and binding affinity. Thiazole-containing analogs are frequently associated with pesticidal activity due to enhanced interaction with insect nervous systems .

- Pyridine vs. Quinoline/Pyrimidine: Expansion to quinoline () or pyrimidine () increases aromatic surface area, often improving target selectivity in kinase inhibitors or anticancer agents .

Substituent Effects

- Trifluoromethyl Groups : The addition of CF₃ on pyridine () improves metabolic stability and membrane permeability, a common strategy in drug design .

- Sulfinyl vs. Methoxy Groups : Sulfinyl moieties () enhance oxidative stability and pesticidal efficacy, whereas methoxy groups may modulate electron density and hydrogen-bonding capacity .

Backbone Flexibility

- The propanamide backbone in the target compound allows conformational flexibility, whereas rigidified backbones (e.g., benzamide in ) are preferred for kinase inhibition to fit into ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.